molecular formula C14H25NO3 B2809545 Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate CAS No. 1225784-62-2

Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate

Cat. No.: B2809545
CAS No.: 1225784-62-2
M. Wt: 255.358
InChI Key: FCFPFCJREPENGZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.35 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-methylpropanoyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides or anhydrides can be used for esterification reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters or amides depending on the substituent introduced.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate is not extensively studied. as a piperidine derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The specific pathways and molecular targets would depend on the context of its application, such as in drug development or biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl ester group provides stability, while the piperidine ring offers versatility in chemical modifications. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-10(2)12(16)11-6-8-15(9-7-11)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFPFCJREPENGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225784-62-2
Record name tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate
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